tert-Butyl 3-formyl-3-methoxyazetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-formyl-3-methoxyazetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-formyl-3-methoxyazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxy-3-methoxyazetidine-1-carboxylate with a formylating agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formylation process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-formyl-3-methoxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: tert-Butyl 3-carboxy-3-methoxyazetidine-1-carboxylate.
Reduction: tert-Butyl 3-hydroxymethyl-3-methoxyazetidine-1-carboxylate.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-formyl-3-methoxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-Butyl 3-formyl-3-methoxyazetidine-1-carboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-ethynylazetidine-1-carboxylate
Comparison:
- tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate: Similar in structure but with a hydroxyl group instead of a formyl group, leading to different reactivity and applications.
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Contains a hydroxymethyl group, which can undergo different chemical reactions compared to the formyl group.
- tert-Butyl 3-ethynylazetidine-1-carboxylate: Features an ethynyl group, which imparts unique properties and reactivity compared to the formyl group .
Conclusion
tert-Butyl 3-formyl-3-methoxyazetidine-1-carboxylate is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis. Its applications in chemistry, biology, medicine, and industry highlight its importance and potential for future developments.
Properties
Molecular Formula |
C10H17NO4 |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
tert-butyl 3-formyl-3-methoxyazetidine-1-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-5-10(6-11,7-12)14-4/h7H,5-6H2,1-4H3 |
InChI Key |
NBORFPQARHGRIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C=O)OC |
Origin of Product |
United States |
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